molecular formula C23H19ClN4O3S B2378731 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1116038-39-1

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2378731
CAS No.: 1116038-39-1
M. Wt: 466.94
InChI Key: YNAXNOUPYAPSLA-UHFFFAOYSA-N
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Description

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a chloro-fluorophenyl group, a piperidinylcarbonyl moiety, and a dihydroisoquinolinylacetamide framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 4-chloro-2-fluoroaniline intermediate: This step involves the nitration of 4-chloro-2-fluorobenzene followed by reduction to yield 4-chloro-2-fluoroaniline.

    Synthesis of the dihydroisoquinoline derivative: The 4-chloro-2-fluoroaniline is then reacted with an appropriate aldehyde under acidic conditions to form the dihydroisoquinoline derivative.

    Formation of the piperidinylcarbonyl intermediate: The dihydroisoquinoline derivative is then acylated with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Final coupling reaction: The piperidinylcarbonyl intermediate is coupled with chloroacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on biological systems and its potential as a drug candidate.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-fluorophenyl group and piperidinylcarbonyl moiety differentiate it from other similar compounds, potentially leading to unique pharmacological effects and applications.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c1-32-19-9-2-15(3-10-19)12-25-20(29)14-28-13-17(6-11-21(28)30)23-26-22(27-31-23)16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAXNOUPYAPSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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